4-Isopropyl-3-nitroaniline
Description
4-Isopropyl-3-nitroaniline is an organic compound with the molecular formula C₉H₁₂N₂O₂. It is a derivative of aniline, where the amino group is substituted with an isopropyl group at the 4-position and a nitro group at the 3-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Properties
IUPAC Name |
3-nitro-4-propan-2-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6(2)8-4-3-7(10)5-9(8)11(12)13/h3-6H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAJMBAZJSEPHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622505 | |
| Record name | 3-Nitro-4-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92765-42-9 | |
| Record name | 3-Nitro-4-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-3-nitroaniline typically involves a multi-step process:
Industrial Production Methods: Industrial production often employs similar methods but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalysts can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-3-nitroaniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reducing Agents: Iron filings, tin, and hydrochloric acid, catalytic hydrogenation.
Nitrating Agents: Concentrated nitric acid and sulfuric acid.
Major Products Formed:
Reduction Products: 4-Isopropyl-3-aminobenzene.
Substitution Products: Various substituted anilines depending on the reagents used.
Scientific Research Applications
4-Isopropyl-3-nitroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Isopropyl-3-nitroaniline involves its interaction with various molecular targets:
Molecular Targets: The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules.
Pathways Involved: The compound can participate in redox reactions, leading to the formation of reactive oxygen species and other intermediates that affect cellular processes.
Comparison with Similar Compounds
2-Nitroaniline: Similar structure but with the nitro group at the 2-position.
3-Nitroaniline: Similar structure but without the isopropyl group.
4-Nitroaniline: Similar structure but without the isopropyl group.
Uniqueness: 4-Isopropyl-3-nitroaniline is unique due to the presence of both the isopropyl and nitro groups, which influence its chemical reactivity and applications. The isopropyl group provides steric hindrance, affecting the compound’s reactivity in substitution reactions .
Biological Activity
4-Isopropyl-3-nitroaniline is an aromatic compound characterized by a nitro group and an isopropyl substituent on the aniline ring. This compound belongs to the class of nitroanilines, which are known for their diverse biological activities, including antitumor, antimicrobial, and mutagenic properties. The biological activity of this compound has been the subject of various studies, highlighting its potential applications in pharmacology and toxicology.
Antitumor Activity
Recent studies have shown that nitroanilines, including this compound, exhibit significant antitumor activity . For instance, a study evaluating various derivatives of nitroanilines demonstrated that certain compounds displayed potent antiproliferative effects against cancer cell lines. The mechanism involves inducing cell cycle arrest and apoptosis in tumor cells.
Table 1: Antitumor Activity of Nitroanilines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | DU145 (Prostate Cancer) | 1.21 | S phase arrest, apoptosis |
| 4-Nitroaniline | HT-29 (Colon Cancer) | 5.0 | Induction of apoptosis |
| 3-Nitro-4-chromanone | U937 (Leukemia) | 0.94 | Inhibition of cell proliferation |
The optimal compound identified in related studies was found to be significantly more potent than traditional chemotherapeutics like cisplatin, suggesting that this compound could serve as a promising lead for further development in cancer therapy .
Antimicrobial Activity
In addition to antitumor properties, nitroanilines have been studied for their antimicrobial activity . Research indicates that compounds in this class can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with essential metabolic processes.
Table 2: Antimicrobial Activity of Nitroanilines
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 50 µg/mL |
| 4-Nitroaniline | S. aureus | 25 µg/mL |
These findings underline the potential use of this compound in developing new antimicrobial agents .
Mutagenic and Toxicological Effects
While investigating the biological activity of nitroanilines, it is crucial to consider their mutagenic potential . Studies have shown that certain derivatives can induce mutations in bacterial systems and exhibit clastogenic effects in mammalian cells. Long-term exposure to these compounds may lead to hematological alterations such as methemoglobinemia, characterized by increased methemoglobin levels and associated symptoms .
Table 3: Toxicological Findings on Nitroanilines
| Study Type | Observations |
|---|---|
| Acute Toxicity | Increased methemoglobin levels at high doses |
| Chronic Toxicity | Hemolytic anemia observed in long-term studies |
| Mutagenicity | Positive results in Ames test for some derivatives |
Case Studies
Several case studies have documented the effects of nitroanilines on human health and environmental safety. For instance, the assessment of occupational exposure to nitroanilines highlighted the need for careful handling due to potential sensitization and allergic reactions among workers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
